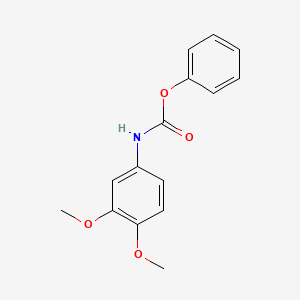

Phenyl N-(3,4-dimethoxyphenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(3,4-dimethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-13-9-8-11(10-14(13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUDYKVPXJWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394688 | |

| Record name | Phenyl N-(3,4-dimethoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-27-7 | |

| Record name | Phenyl N-(3,4-dimethoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Phenyl Chloroformate with 3,4-Dimethoxyaniline

- Procedure : Phenyl chloroformate is reacted with 3,4-dimethoxyaniline in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

- Conditions : The reaction is typically carried out in an anhydrous organic solvent (e.g., dichloromethane) under controlled temperature to optimize yield and purity.

- Mechanism : The amine nitrogen of 3,4-dimethoxyaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate, displacing chloride and forming the carbamate bond.

- Outcome : This method yields phenyl N-(3,4-dimethoxyphenyl)carbamate with high selectivity and purity.

This method is widely reported and commercially used due to its straightforwardness and efficiency.

Nucleophilic Substitution Using Carbamoyl Halides

- Alternative Route : A nucleophilic substitution reaction between a phenolic salt (formed by deprotonation of the phenol group) and a carbamoyl halide can also produce phenyl carbamates.

- Base Role : The base abstracts the phenolic proton, increasing nucleophilicity and facilitating substitution.

- Chemoselectivity : This method allows for selective formation of carbamates without affecting other functional groups, preserving stereochemistry if chiral centers are present.

- Industrial Relevance : This approach is scalable and cost-effective, suitable for industrial synthesis of phenyl carbamates.

Carbonylation Using Phenyl 4,5-Dichloro-6-oxopyridazine-1(6H)-carboxylate

- Advanced Method : Phenylcarbamates can be synthesized by carbonylation of amines using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl transfer reagent.

- Advantages : This reagent is stable, easy to prepare, and allows mild reaction conditions.

- Application : Though more specialized, this method offers a reliable route to phenyl carbamates, including derivatives like this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction of phenyl chloroformate with 3,4-dimethoxyaniline is the most commonly employed method due to its operational simplicity and reproducibility.

- The nucleophilic substitution method using carbamoyl halides offers an alternative that can be advantageous in maintaining optical purity when chiral centers are involved, as demonstrated in phenyl carbamate syntheses related to pharmaceutical compounds.

- Carbonylation methods using specialized reagents like phenyl 4,5-dichloropyridazine carboxylate provide a mild and efficient route, especially useful in complex organic synthesis and drug design.

- Reaction parameters such as solvent choice, temperature, and base type significantly influence the yield and purity of the final product.

- Purification is typically achieved by flash column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/dichloromethane mixtures).

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3,4-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

- Reagent : Employed as a reagent in various chemical reactions, it can undergo oxidation, reduction, and substitution reactions.

- Enzyme Interaction : Research indicates that phenyl N-(3,4-dimethoxyphenyl)carbamate interacts with specific enzymes, potentially inhibiting their activity through covalent bonding with nucleophilic sites.

- Cellular Processes : Studies have focused on its effects on cellular processes, suggesting potential applications in modulating biological pathways.

Pharmaceutical Development

- Drug Formulation Precursor : It is investigated as a precursor for various drug formulations due to its favorable biological properties and ability to enhance drug efficacy.

- Therapeutic Applications : Ongoing research explores its potential use in developing new pharmacological tools for treating diseases.

Industrial Applications

- Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials such as polymers and coatings.

Case Studies and Research Findings

Several studies have documented the promising biological activities associated with this compound:

- A study highlighted its potential as an anti-inflammatory agent by demonstrating its ability to inhibit specific inflammatory pathways in vitro.

- Another investigation focused on its role as an anticancer agent, showing effectiveness against certain cancer cell lines through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of phenyl N-(3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl N-(3,4-dimethoxyphenyl)carbamate

- Structure: Differs by replacing the phenyl group with a tert-butyl ester (C13H19NO4).

- Its molecular weight is 253.3 g/mol, slightly lower than the phenyl analog due to the tert-butyl substituent .

Methyl N-(3,4-dimethoxyphenyl)carbamate Derivatives

- Examples: Methyl N-(3-{2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}phenyl)carbamate (Compound 22) and Methyl N-{1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}carbamate (Compound 22(1)) .

- Synthesis : Prepared via reactions involving methyl chloroformate and 3,4-dimethoxyphenyl precursors, followed by purification via column chromatography.

- Bioactivity: These derivatives are part of tetrahydroisoquinoline-based scaffolds, which are explored as selective receptor antagonists.

Chlorophenyl and Fluorophenyl Isoxazole Carboxamides

- Examples : 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide and its fluorophenyl analog .

- Bioactivity : The fluorophenyl analog exhibited superior cytotoxicity against Hep3B cancer cells (IC50 = 7.66 µg/mL) compared to the chlorophenyl variant (IC50 = 23 µg/mL). This highlights the role of halogen substitution in modulating potency.

Pharmacological and Functional Comparisons

Anticancer Activity

- Phenyl N-(3,4-dimethoxyphenyl)carbamate: No direct data available.

- Analog Compounds :

Anti-inflammatory Activity

- Plant-Derived Analogs: Compound 2 from Lycium barbarum (N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) showed significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 µmol/L), surpassing the reference drug quercetin .

Key Structural Features

- Methoxy Groups : The 3,4-dimethoxyphenyl moiety enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds.

- Carbamate Linkage : Provides hydrolytic stability compared to esters, making it suitable for prolonged biological activity.

Data Tables

Table 1: Comparative Bioactivity of Carbamate Analogs

| Compound | Target Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Fluorophenyl Isoxazole Carboxamide | Hep3B | 7.66 | |

| Chlorophenyl Isoxazole Carboxamide | Hep3B | 23.00 | |

| Compound 2b-2e | HepG2 | 38.8–48.5 |

Table 2: Structural Comparison of Key Carbamates

| Compound | Substituent | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | Phenyl | ~285.3* | Aromatic carbamate |

| tert-Butyl N-(3,4-dimethoxyphenyl)carbamate | tert-Butyl | 253.3 | Enhanced steric bulk |

| Methyl N-(3,4-dimethoxyphenyl)carbamate | Methyl | ~241.3* | Simplified esterification |

*Estimated based on analogous structures.

Biological Activity

Phenyl N-(3,4-dimethoxyphenyl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of methoxy groups at the 3 and 4 positions on the phenyl ring, which significantly influence its chemical reactivity and biological properties. The carbamate functional group is known for its ability to participate in various biochemical interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in lipid metabolism and inflammation .

- Receptor Interaction : It has been suggested that the compound can interact with specific receptors, leading to downstream effects that modulate cellular responses related to inflammation and cell survival .

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that the compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating potent antimicrobial activity.

- Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values ranging from 15 to 25 µM, demonstrating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | IC50 or MIC Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 32 µg/mL |

| Phenyl N-(3-methoxyphenyl)urea | Moderate anticancer | IC50: 20 µM |

| Phenyl N-(4-methoxyphenyl)thiocarbamate | Weak antimicrobial | IC50: 50 µM |

Q & A

Basic: What are the optimal synthetic routes for Phenyl N-(3,4-dimethoxyphenyl)carbamate, and how are reaction conditions optimized?

Answer:

The synthesis of carbamate derivatives typically involves coupling reactions between amines and chloroformates. For this compound, methods include:

- Stepwise coupling : Reacting 3,4-dimethoxyaniline with phenyl chloroformate in dichloromethane (DCM) under ice-cooled conditions, followed by neutralization with aqueous HCl and extraction .

- Catalyst optimization : Use of triethylamine or pyridine as catalysts in solvents like 1,4-dioxane or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to 90°C .

Key considerations : Monitor reaction progress via thin-layer chromatography (TLC), and purify using column chromatography or recrystallization. Adjust solvent polarity and catalyst loading to minimize byproducts.

Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) confirms substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–3.9 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 338.4 for related carbamates) .

Advanced: How does the carbamate moiety influence biological activity, particularly in enzyme inhibition?

Answer:

Carbamates act as irreversible or competitive enzyme inhibitors due to their electrophilic carbonyl group. For example:

- nSMase2 inhibition : The carbamate group in PDDC inhibitor (a structural analog) binds to the enzyme’s active site, blocking sphingomyelin hydrolysis, which is critical in HIV viral assembly .

- Structural insights : Molecular docking studies using crystallographic data (e.g., PDB 3Z9) reveal hydrogen bonding between the carbamate oxygen and catalytic residues .

Advanced: What advanced structural elucidation methods are used to resolve crystallographic ambiguities?

Answer:

- Single-crystal X-ray diffraction : Resolve bond angles and stereochemistry (e.g., triclinic crystal system with α = 77.3°, β = 88.0°, γ = 87.4° for related triazole carboxamides) .

- Density Functional Theory (DFT) : Validate experimental data by calculating optimized geometries and electrostatic potentials .

- Synchrotron radiation : Enhances resolution for low-abundance crystals, particularly for compounds with flexible substituents .

Advanced: How should researchers address contradictions in synthetic yield data across methodologies?

Answer:

- Variable analysis : Compare solvent polarity (e.g., DCM vs. THF), catalyst efficiency (triethylamine vs. pyridine), and temperature gradients. For example, THF at 90°C may degrade heat-sensitive intermediates, reducing yields .

- Byproduct profiling : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups or reaction times .

Advanced: What storage conditions ensure long-term stability of carbamate derivatives?

Answer:

- Temperature : Store at -20°C in amber vials to prevent thermal degradation and photolysis .

- Desiccation : Use vacuum-sealed containers with silica gel to minimize hydrolysis.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC .

Basic: How is purity quantified, and what thresholds are acceptable for in vitro studies?

Answer:

- HPLC thresholds : ≥98% purity is standard for pharmacological assays. Impurities >2% may interfere with bioactivity .

- Elemental analysis : Validate carbon/nitrogen ratios within ±0.4% of theoretical values .

Advanced: What role does this carbamate play in prodrug design or targeted drug delivery?

Answer:

- Prodrug activation : The carbamate group enhances lipophilicity for blood-brain barrier penetration. Enzymatic cleavage (e.g., esterases) releases active metabolites .

- Targeted delivery : Conjugation with antibodies or nanoparticles (e.g., PEGylated carriers) improves specificity for cancer or viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.